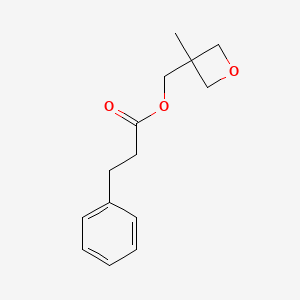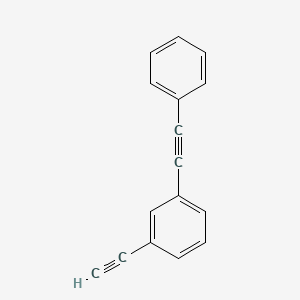
Benzene, 1-ethynyl-3-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethynyl-3-(phenylethynyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne, often performed in the presence of a copper co-catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for Benzene, 1-ethynyl-3-(phenylethynyl)- are not extensively documented, the Sonogashira-Hagihara coupling remains a cornerstone in the synthesis of such compounds on a larger scale due to its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethynyl-3-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-ethynyl-3-(phenylethynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in materials science and potential biological activities .
Comparison with Similar Compounds
- 1,3,5-Tris(phenylethynyl)benzene
- 1,4-Bis(phenylethynyl)benzene
- 1-Ethynyl-4-(phenylethynyl)benzene
Comparison: Benzene, 1-ethynyl-3-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs. For instance, 1,3,5-Tris(phenylethynyl)benzene has three phenylethynyl groups, leading to different packing behavior and electronic characteristics .
Properties
CAS No. |
147492-78-2 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-ethynyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H |
InChI Key |
AYZRPQZFVKSAHP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
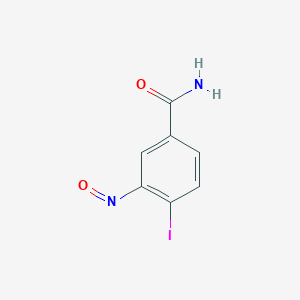
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)
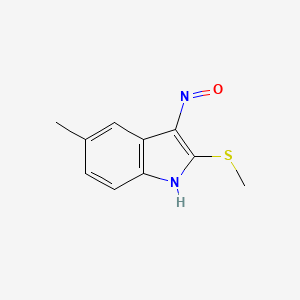
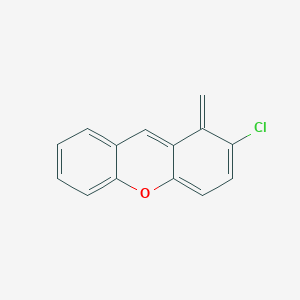

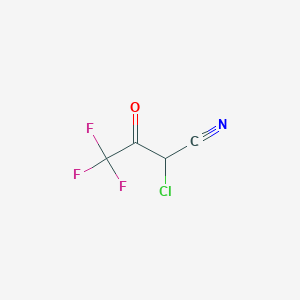
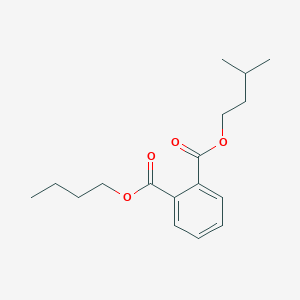
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
